molecular formula C18H32O7 B1246951 2-Monododecyl Citric Acid

2-Monododecyl Citric Acid

Cat. No.: B1246951
M. Wt: 360.4 g/mol
InChI Key: MPFLKMQGGVNBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Monododecyl Citric Acid, also known as this compound, is a useful research compound. Its molecular formula is C18H32O7 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H32O7

Molecular Weight

360.4 g/mol

IUPAC Name

2-hydroxypentadecane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C18H32O7/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(21)22)18(25,17(23)24)13-15(19)20/h14,25H,2-13H2,1H3,(H,19,20)(H,21,22)(H,23,24)

InChI Key

MPFLKMQGGVNBJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

CJ-13,982

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2 (50 g), triethylamine (75 ml) and decanol (110 ml) in ethanol-free chloroform (500 ml) was refluxed for 42 hours. GC analysis indicated a 10:1 mixture of the 2- and 1-monodecyl ester in addition to about 9% of unreacted starting material. Processing as indicated above gave the crude product (69.6 g, 86%) as an opalescent oil. This oil was dissolved in hot toluene (200 ml) on the steam bath, filtered from a small amount of insoluble material, which was washed with two additional portions of hot toluene (50 ml) and the combined filtrates cooled at room temperature.
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
2- and 1-monodecyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

A mixture of 2 (10 g), triethylamine (15 ml) and dodecanol (22 ml) in ethanol-free chloroform (100 ml) was refluxed for 22 hours. Workup in the usual fashion gave the crude product (15.3 g, 86%) as a semi-solid. GC analysis indicated the mixture contained an 89:6 mixture of the major and minor isomers together with about 4% of unreacted 2. Crystallization of this material gave 11.8 g of 3c with mp 74.8°-75.6° C. Recrystallization gave 3c with mp 74.7°-75.3° C., which migrated as a single spot on TLC and as a broad peak, Rt 10.88-10.93, by GC, after derivatization.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name

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